molecular formula C29H61N11O12 B15130935 His-leu-gly-leu-ala-arg

His-leu-gly-leu-ala-arg

Cat. No.: B15130935
M. Wt: 755.9 g/mol
InChI Key: WEIFYVFHYXEJNU-LXZZILPSSA-N
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Description

The compound “His-leu-gly-leu-ala-arg” is a peptide composed of six amino acids: histidine, leucine, glycine, leucine, alanine, and arginine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues in peptides can be substituted through chemical modifications.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Chemistry

Peptides like “His-leu-gly-leu-ala-arg” are used as model compounds in studying protein folding, structure, and function. They serve as substrates in enzymatic assays and are employed in the development of new synthetic methodologies.

Biology

In biological research, peptides are used to study cell signaling pathways, receptor-ligand interactions, and protein-protein interactions. They are also utilized in the development of peptide-based drugs and vaccines.

Medicine

Peptides have therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. They are used in drug delivery systems and as diagnostic tools in medical imaging.

Industry

In the industrial sector, peptides are used in the production of cosmetics, food additives, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with cell surface receptors, leading to the activation or inhibition of signaling pathways. For example, antimicrobial peptides disrupt bacterial cell membranes, leading to cell lysis. In therapeutic applications, peptides can modulate immune responses or inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Gly-leu-ala-arg-his-leu: Another peptide with a different sequence but similar amino acid composition.

    Ala-gly-leu-arg-his-leu: A peptide with a different arrangement of the same amino acids.

Uniqueness

The specific sequence of “His-leu-gly-leu-ala-arg” determines its unique properties and biological activities. The presence of histidine and arginine residues can confer specific binding affinities and reactivity, distinguishing it from other peptides with similar compositions.

Properties

Molecular Formula

C29H61N11O12

Molecular Weight

755.9 g/mol

IUPAC Name

2-aminoacetic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid

InChI

InChI=1S/C6H14N4O2.C6H9N3O2.2C6H13NO2.C3H7NO2.C2H5NO2/c7-4(5(11)12)2-1-3-10-6(8)9;7-5(6(10)11)1-4-2-8-3-9-4;2*1-4(2)3-5(7)6(8)9;1-2(4)3(5)6;3-1-2(4)5/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,5H,1,7H2,(H,8,9)(H,10,11);2*4-5H,3,7H2,1-2H3,(H,8,9);2H,4H2,1H3,(H,5,6);1,3H2,(H,4,5)/t4-;3*5-;2-;/m00000./s1

InChI Key

WEIFYVFHYXEJNU-LXZZILPSSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)N

Origin of Product

United States

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